Caulophyllogenin

Description

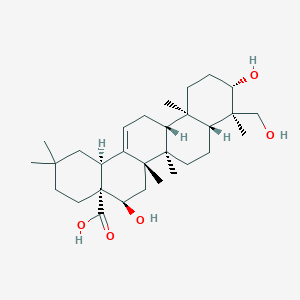

Structure

3D Structure

Properties

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-5,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)13-14-30(24(34)35)19(15-25)18-7-8-21-26(3)11-10-22(32)27(4,17-31)20(26)9-12-28(21,5)29(18,6)16-23(30)33/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22-,23+,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABOBEOYNMHSHB-UAWZMHPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967406 | |

| Record name | Caulophyllogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52936-64-8 | |

| Record name | Caulophyllogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52936-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta,4alpha,16alpha)-3,16,23-Trihydroxyolean-12-en-28-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052936648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caulophyllogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,4α,16α)-3,16,23-trihydroxyolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Caulophyllogenin: Natural Sources, Biosynthesis, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of caulophyllogenin, a pentacyclic triterpenoid sapogenin of significant interest due to its presence in medicinal plants. We will delve into its primary natural sources, explore the current understanding of its biosynthetic pathway, and provide detailed experimental protocols for its isolation, characterization, and quantification.

Natural Sources of this compound

This compound is an oleanane-type triterpenoid that primarily occurs as a glycoside (saponin) in the plant kingdom. The principal source is the genus Caulophyllum, commonly known as Blue Cohosh. The roots and rhizomes of these plants are particularly rich in saponins where this compound is a major aglycone.

Quantitative Analysis

The concentration of this compound can vary depending on the plant species, age, and environmental conditions. It is typically isolated after hydrolysis of its parent saponins. The table below summarizes quantitative data derived from studies on Caulophyllum thalictroides (Blue Cohosh).

| Plant Species | Plant Part | Total Saponin Content (% dry weight) | Major this compound Glycoside | Relative Abundance of Major Glycoside (% of specific saponins) | Estimated this compound Content | Reference |

| Caulophyllum thalictroides | Roots & Rhizomes | Up to 7.46% | Cauloside D | 4.8% | Variable, constitutes a major portion of the aglycone fraction | [1][2] |

| Caulophyllum robustum | Roots & Rhizomes | Not specified | Caulosaponins | Not specified | A primary aglycone found after hydrolysis | [3] |

Note: The "Estimated this compound Content" is inferred, as most studies quantify the glycosides (saponins) rather than the free aglycone. Cauloside D is a prominent saponin that yields this compound upon hydrolysis.[2]

The Biosynthesis Pathway of this compound

The biosynthesis of this compound follows the well-established isoprenoid pathway, leading to a series of modifications on a triterpene backbone. While the complete pathway with all specific enzymes has not been fully elucidated in Caulophyllum, a robust putative pathway can be constructed based on characterized enzymes from other plant species.

The pathway begins with acetyl-CoA in the cytosol and proceeds through the mevalonate (MVA) pathway to produce the C30 precursor, 2,3-oxidosqualene. This precursor is then cyclized to form the pentacyclic oleanane scaffold, which undergoes several key oxidative modifications.

Key Enzymatic Steps

-

Scaffold Formation : 2,3-oxidosqualene is cyclized by β-amyrin synthase (bAS) , an oxidosqualene cyclase (OSC), to form the foundational oleanane-type triterpenoid, β-amyrin .

-

C-28 Oxidation : The methyl group at the C-28 position of β-amyrin is sequentially oxidized to a carboxylic acid. This three-step oxidation (alcohol -> aldehyde -> acid) is catalyzed by a cytochrome P450 monooxygenase of the CYP716A subfamily . This reaction converts β-amyrin into oleanolic acid .

-

C-23 Hydroxylation : Oleanolic acid undergoes hydroxylation at the C-23 position, catalyzed by another cytochrome P450, likely from the CYP714E subfamily . This step produces hederagenin .

-

C-16α Hydroxylation : The final and distinguishing step is the regio- and stereospecific hydroxylation at the C-16α position of hederagenin. This reaction is catalyzed by a cytochrome P450 monooxygenase . While the specific enzyme in Caulophyllum is uncharacterized, a multifunctional P450 from oats, AsCYP51H10 , has been shown to perform 16β-hydroxylation on the β-amyrin scaffold, indicating that P450s are responsible for this critical modification.[4]

Biosynthesis Pathway Diagram

The following diagram illustrates the putative biosynthetic pathway from β-amyrin to this compound.

Caption: Putative Biosynthesis Pathway of this compound.

Experimental Protocols

This section details the methodologies for the extraction and isolation of this compound from its natural source, as well as a generalized protocol for the elucidation of its biosynthetic pathway.

Protocol for Extraction, Isolation, and Purification

This protocol focuses on obtaining this compound from the roots and rhizomes of Caulophyllum thalictroides. The process involves the extraction of saponin glycosides, their purification, and subsequent hydrolysis to yield the aglycone.

Methodology:

-

Preparation of Plant Material :

-

Obtain dried roots and rhizomes of C. thalictroides.

-

Grind the material into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.

-

-

Extraction :

-

Macerate or reflux the powdered plant material (100 g) with 70% aqueous ethanol (1 L) for 4-6 hours.

-

Filter the mixture and collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

-

-

Liquid-Liquid Partitioning (Alkaloid Removal) :

-

Suspend the crude extract in 5% aqueous HCl (500 mL).

-

Partition this acidic solution with an equal volume of ethyl acetate (3 x 500 mL) to remove less polar, neutral compounds. Discard the ethyl acetate phase.

-

Basify the remaining aqueous layer to pH 9-10 with ammonium hydroxide.

-

Extract this basic solution with chloroform or ethyl acetate (3 x 500 mL) to remove the alkaloid fraction. The saponins will remain in the aqueous layer.

-

-

Saponin Fraction Isolation :

-

Neutralize the alkaloid-free aqueous layer with 5% HCl.

-

Extract the aqueous solution with n-butanol (4 x 500 mL). The saponins will partition into the n-butanol layer.

-

Combine the n-butanol fractions and wash with a small volume of water.

-

Evaporate the n-butanol under reduced pressure to yield the crude saponin fraction.

-

-

Chromatographic Purification of Saponins :

-

Dissolve the crude saponin fraction in a minimal amount of methanol.

-

Subject the dissolved fraction to column chromatography using a Sephadex LH-20 column with methanol as the mobile phase to separate saponins based on size.

-

Alternatively, use Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography on a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient.

-

Collect fractions and monitor using Thin Layer Chromatography (TLC), spraying with a vanillin-sulfuric acid reagent and heating to visualize the saponins as colored spots.

-

Pool the fractions containing the target saponin (e.g., Cauloside D).

-

-

Acid Hydrolysis to Obtain this compound :

-

Dissolve the purified saponin fraction in a mixture of 2M HCl and dioxane (1:1 v/v).

-

Heat the mixture at 95°C for 4-6 hours to cleave the glycosidic bonds.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the resulting precipitate (the aglycone) with ethyl acetate.

-

Wash the ethyl acetate layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude this compound.

-

-

Final Purification of this compound :

-

Purify the crude this compound using silica gel column chromatography or preparative HPLC to obtain the pure compound.

-

Confirm the structure and purity using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

-

Experimental Workflow Diagram

References

- 1. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Characterization of the Genes Involved in the Berberine Synthesis Pathway in Asian Blue Cohosh, Caulophyllum robustum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

The Biological Role of Caulophyllogenin in Caulophyllum Species: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

Caulophyllogenin, a pentacyclic triterpenoid saponin, is a key bioactive constituent of Caulophyllum species, notably Caulophyllum thalictroides (Blue Cohosh) and Caulophyllum robustum. These plants have a rich history in traditional medicine for treating a variety of ailments, particularly those related to inflammation and gynecological disorders. Modern scientific investigation has begun to elucidate the pharmacological mechanisms underlying these traditional uses, with this compound and its glycosides emerging as significant contributors to the observed bioactivities. This technical guide provides an in-depth overview of the biological role of this compound, focusing on its biosynthesis, physiological function within the plant, and its pharmacological effects, with a particular emphasis on its anti-inflammatory and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

The genus Caulophyllum, belonging to the Berberidaceae family, encompasses perennial herbs that have been utilized for centuries in traditional medicine systems, particularly by Native American tribes and in Chinese folk medicine.[1] The rhizomes and roots of these plants are rich in a variety of secondary metabolites, including alkaloids and triterpene saponins.[1][2] Among the saponins, those derived from the aglycone this compound are of significant interest due to their potent biological activities.[1] Triterpenoid saponins from Caulophyllum species have been shown to possess anti-inflammatory, analgesic, antioxidant, antibacterial, and antitumor effects.[1][3] This guide will consolidate the current scientific understanding of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further research and drug discovery efforts.

Phytochemistry and Biosynthesis of this compound

This compound is an oleanane-type triterpenoid sapogenin. Its biosynthesis is hypothesized to follow the well-established pathway for pentacyclic triterpenoids.

Hypothesized Biosynthetic Pathway

The proposed biosynthetic pathway for this compound in Caulophyllum species begins with the cyclization of 2,3-oxidosqualene to form the β-amyrin backbone.[1] Subsequent oxidative modifications at specific carbon positions, catalyzed by cytochrome P450 enzymes, lead to the formation of various sapogenins, including this compound.[1]

Quantitative Analysis of this compound and Related Saponins

The concentration of saponins in Caulophyllum species can vary significantly depending on the species, plant part, and geographical location. While specific quantitative data for this compound is limited in publicly available literature, the total saponin content has been reported to be as high as 7.46% of the total dry weight in the root and rhizome of Caulophyllum species.[4]

Table 1: Quantitative Data on Saponins in Caulophyllum Species

| Compound/Extract | Species | Plant Part | Concentration/Activity | Method | Reference |

| Total Saponins | Caulophyllum spp. | Root and Rhizome | Up to 7.46% of dry weight | Gravimetric | [4] |

| Caulophyllum thalictroides saponins | C. thalictroides | Roots | Varies significantly between samples | HPLC-ELSD | [3] |

Pharmacological Activities of this compound and its Derivatives

The primary pharmacological activities attributed to this compound and its glycosides are anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Saponins from Caulophyllum have demonstrated significant anti-inflammatory properties.[3][5][6] The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] this compound-containing extracts and saponins are thought to inhibit this pathway, thereby reducing the inflammatory response.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of saponins and alkaloids in Caulophyllum thalictroides (blue cohosh) by high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of Crude Saponin Extracts from Five Nigerian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Caulophyllogenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllogenin, a pentacyclic triterpenoid aglycone, is a natural product of significant interest in medicinal chemistry and drug development. Its partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ) positions it as a potential candidate for the development of therapeutics for metabolic diseases. A thorough understanding of its chemical structure is paramount for structure-activity relationship (SAR) studies and further drug design. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to aid in its identification and characterization.

Chemical Structure

IUPAC Name: (3β,16α)-3,16,23-trihydroxyolean-12-en-28-oic acid Molecular Formula: C₃₀H₄₈O₅[1] Molecular Weight: 488.7 g/mol [1] CAS Number: 52936-64-8[1]

Spectroscopic Data

A complete set of spectroscopic data is crucial for the unambiguous identification of this compound. The following tables summarize the key ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Due to the lack of a publicly available complete, assigned ¹H NMR spectrum of this compound in a single peer-reviewed source, the following table presents a representative, albeit incomplete, set of expected proton signals based on the known structure and data from similar triterpenoid structures. The data is typically recorded in deuterated pyridine (C₅D₅N) or methanol (CD₃OD).

Table 1: Representative ¹H NMR Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~3.2 - 3.4 | dd | |

| H-12 | ~5.3 - 5.5 | t | |

| H-16 | ~4.0 - 4.2 | m | |

| H-23 (CH₂) | ~3.5 - 3.7 (A), ~3.8 - 4.0 (B) | d, d | |

| Methyl Protons (x7) | ~0.7 - 1.3 | s |

Note: This table is a representation of expected values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The following table presents the assigned ¹³C NMR chemical shifts for this compound, typically recorded in deuterated pyridine (C₅D₅N).

Table 2: ¹³C NMR Spectral Data of this compound (in C₅D₅N)

| Carbon No. | Chemical Shift (δ, ppm) | Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 39.1 | 16 | 74.1 |

| 2 | 27.5 | 17 | 48.9 |

| 3 | 78.2 | 18 | 42.0 |

| 4 | 43.8 | 19 | 46.5 |

| 5 | 56.1 | 20 | 31.1 |

| 6 | 18.8 | 21 | 34.3 |

| 7 | 33.3 | 22 | 33.2 |

| 8 | 40.1 | 23 | 65.9 |

| 9 | 48.0 | 24 | 17.1 |

| 10 | 37.3 | 25 | 16.0 |

| 11 | 24.0 | 26 | 17.6 |

| 12 | 122.8 | 27 | 26.3 |

| 13 | 144.7 | 28 | 180.1 |

| 14 | 42.3 | 29 | 33.4 |

| 15 | 28.5 | 30 | 23.9 |

Data compiled from typical values for oleanane-type triterpenoids and may require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly employed.

Table 3: Mass Spectrometry Data of this compound

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 489.3575 | Typically observed |

| [M+Na]⁺ | 511.3394 | Typically observed |

| [M-H]⁻ | 487.3429 | Typically observed |

| [M-H₂O-H]⁻ | 469.3323 | Possible fragment |

| [M-COOH-H]⁻ | 441.3527 | Possible fragment |

The fragmentation pattern in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for oleanane-type triterpenoids involve retro-Diels-Alder (RDA) cleavage of the C-ring, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H | Stretching |

| ~2930 | C-H (sp³) | Stretching |

| ~1690 | C=O (Carboxylic Acid) | Stretching |

| ~1640 | C=C | Stretching |

| ~1460 | C-H | Bending |

| ~1380 | C-H | Bending |

| ~1050 | C-O | Stretching |

Experimental Protocols

The acquisition of high-quality spectroscopic data is essential for accurate structure elucidation. The following are generalized experimental protocols for the analysis of triterpenoids like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., pyridine-d₅, methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is typically required. Proton decoupling is used to simplify the spectrum.

-

2D NMR Experiments: To aid in the complete and unambiguous assignment of ¹H and ¹³C signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For fragmentation studies, perform MS/MS experiments by selecting the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (1-2 mg) with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Signaling Pathway and Logical Relationships

This compound is known to be a partial agonist of PPARγ, a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and glucose homeostasis. The activation of PPARγ by ligands like this compound leads to a cascade of events that ultimately modulate the expression of target genes.

References

Caulophyllogenin and its glycoside derivatives identification

An In-depth Technical Guide to the Identification of Caulophyllogenin and its Glycoside Derivatives

Introduction

This compound is a triterpenoid sapogenin, a class of natural products known for their diverse biological activities. It is primarily isolated from plants of the Caulophyllum genus, such as Caulophyllum thalictroides (Blue Cohosh), which has a history of use in traditional medicine.[1][2] In nature, this compound typically exists as glycosides, where one or more sugar chains are attached to the aglycone core.[2] These glycosides, often referred to as caulosides, are considered the primary active constituents responsible for the plant's pharmacological effects.[1][3]

The structural complexity and diversity of these saponins present a significant challenge for their isolation and identification.[4] A definitive structural elucidation requires a multi-technique approach to determine the aglycone structure, the composition and sequence of the sugar moieties, the positions of glycosidic linkages, and the anomeric configurations.

This technical guide provides a comprehensive overview of the methodologies and experimental workflows for the successful identification, characterization, and quantification of this compound and its glycoside derivatives. It is intended for researchers, natural product chemists, and drug development professionals working on the analysis of complex plant extracts.

General Experimental Workflow

The identification of this compound glycosides from a raw plant source is a multi-step process that begins with extraction and progresses through purification and detailed structural analysis. Each step is critical for obtaining pure compounds and unambiguous data. The overall workflow is depicted below.

Caption: General workflow for the isolation and identification of saponins.

Key Methodologies and Experimental Protocols

The successful identification of this compound glycosides relies on a combination of robust extraction, high-resolution separation, and advanced spectroscopic techniques.

Extraction and Sample Preparation

The initial step involves extracting the saponins from the dried and powdered plant material.

-

Objective : To efficiently extract triterpenoid saponins from the plant matrix.

-

Protocol :

-

Maceration/Reflux : Extract dried, powdered rhizomes of Caulophyllum thalictroides with 70-80% aqueous methanol or ethanol at room temperature or under reflux for 4-6 hours.[2] Repeat the extraction process three times to ensure exhaustive extraction.

-

Concentration : Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning : Suspend the crude extract in water and partition successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). Triterpenoid saponins are typically enriched in the n-butanol fraction.

-

Drying : Evaporate the n-butanol fraction to dryness to obtain a saponin-rich extract for further purification.

-

Chromatographic Separation

Due to the complexity of the saponin-rich extract, multi-step chromatographic purification is necessary. High-Performance Liquid Chromatography (HPLC) is the cornerstone for both analytical and preparative separation.[5]

-

Objective : To separate and isolate individual glycosides from the enriched extract.

-

Analytical HPLC-ELSD/MS Protocol :

-

Instrumentation : HPLC system coupled with an Evaporative Light Scattering Detector (ELSD) and/or a Mass Spectrometer (MS).[1]

-

Column : C12 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). A C12 stationary phase has been shown to be effective.[1]

-

Mobile Phase :

-

A: 10 mM Ammonium Acetate in water, pH 8.0[1]

-

B: Acetonitrile

-

-

Gradient Program :

-

0-5 min: 20% B

-

5-40 min: 20% to 80% B (linear gradient)

-

40-45 min: 80% B (isocratic)

-

45-50 min: 80% to 20% B (linear gradient)

-

50-60 min: 20% B (isocratic re-equilibration)

-

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30 °C

-

Detection :

-

ELSD : Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas (N₂) flow 1.5 L/min. (Saponins lack a strong chromophore, making ELSD a suitable detection method).[1]

-

MS : See protocol 3.3.

-

-

Structural Elucidation by Mass Spectrometry (MS)

Mass spectrometry, particularly tandem MS (MS/MS), is a powerful tool for obtaining structural information about saponins, including molecular weight, sugar sequence, and aglycone identity.[5] Electrospray ionization (ESI) is the most common ionization technique used.

-

Objective : To determine the molecular weight of the glycoside and deduce the structure of the aglycone and sugar chain through fragmentation analysis.

-

LC-ESI-MS/MS Protocol :

-

Ionization Mode : Negative ion mode is often preferred for saponin analysis.[6]

-

Scan Mode : Full scan (m/z 100-2000) to determine the molecular weight ([M-H]⁻).

-

Tandem MS (MS/MS) : Perform Collision-Induced Dissociation (CID) on the precursor ion ([M-H]⁻).

-

Collision Energy : Ramped collision energy (e.g., 20-60 eV) to generate a rich fragmentation spectrum.

-

Data Interpretation : Analyze the fragment ions. The fragmentation of triterpenoid saponins typically involves the sequential loss of sugar residues from the glycosidic chain.[7][8] Cross-ring cleavages of the sugar units can also occur, providing linkage information.[9]

-

Structural Elucidation by NMR Spectroscopy

While MS provides crucial information, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of novel glycosides.[4][10]

-

Objective : To definitively determine the structure, including the stereochemistry of the aglycone, the anomeric configuration (α or β) of the sugars, and the precise glycosidic linkage points.

-

NMR Experimental Protocol :

-

Sample Preparation : Dissolve 5-10 mg of the purified glycoside in a suitable deuterated solvent, such as pyridine-d₅, methanol-d₄, or D₂O.

-

Acquisition of Spectra : Acquire a standard set of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥500 MHz).[11]

-

1D NMR : ¹H and ¹³C{¹H} spectra to identify the types and number of protons and carbons.

-

2D NMR :

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings and identify individual sugar spin systems.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for determining the sequence of sugars and the linkage points between them and the aglycone.[11]

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): To determine the stereochemistry and anomeric configurations through spatial proximity of protons.

-

-

-

Data Interpretation and Analysis

Interpreting Mass Spectrometry Data

The MS/MS spectrum of a saponin provides a roadmap to its structure. The analysis focuses on the mass differences between the precursor ion and the major fragment ions, which correspond to neutral losses of sugar units.

Caption: Logical fragmentation pathway for a this compound monodesmoside.

The diagram above illustrates the characteristic fragmentation of this compound 3-O-α-L-arabinopyranoside, a known saponin from Caulophyllum.[3] The parent ion ([M-H]⁻) at m/z 619.4 undergoes cleavage of the glycosidic bond, resulting in a neutral loss of the arabinose sugar (132 Da), yielding the aglycone fragment ion at m/z 487.4. For more complex glycosides, a series of such losses would be observed, allowing for the deduction of the entire sugar sequence.

Quantitative Data Analysis

Quantitative analysis is crucial for standardizing extracts and understanding the relative abundance of different glycosides. The relative composition of major caulosides in a saponin fraction from Caulophyllum thalictroides has been reported and is summarized below.[13]

| Compound | Aglycone | Glycosidic Chain | Relative Abundance (% of total saponin fraction)[13] |

| Cauloside A | Hederagenin | 3-O-α-L-arabinopyranoside | 0.18% |

| Cauloside B | Oleanolic Acid | 3-O-α-L-arabinopyranoside | 0.38% |

| Cauloside C | Hederagenin | 3-O-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside | 1.93% |

| Cauloside D | Hederagenin | 3-O-β-D-xylopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-α-L-arabinopyranoside | 4.80% |

Table 1: Relative abundance of major caulosides identified in a saponin-rich fraction of Blue Cohosh.

The following table illustrates the expected mass spectral data for a representative this compound glycoside.

| Compound Name | Molecular Formula | Calculated Mass (Da) | [M-H]⁻ (m/z) | Key Fragment Ion (Aglycone) (m/z) |

| This compound 3-O-α-L-arabinopyranoside | C₃₅H₅₆O₉ | 620.39 | 619.4 | 487.4 |

Table 2: Theoretical mass spectrometry data for a representative this compound glycoside.

Conclusion

The identification of this compound and its glycoside derivatives is a complex task that necessitates a synergistic combination of chromatographic and spectroscopic techniques. The workflow presented in this guide, beginning with systematic extraction and culminating in detailed structural analysis by high-resolution MS and NMR, provides a robust framework for researchers. While mass spectrometry offers rapid and sensitive characterization of molecular weight and substructures, NMR remains the definitive tool for the complete and unambiguous elucidation of these intricate natural products.[4][11] The application of these methods is essential for quality control, drug discovery, and advancing the pharmacological understanding of these potent bioactive compounds.

References

- 1. Determination of saponins and alkaloids in Caulophyllum thalictroides (blue cohosh) by high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orbi.umons.ac.be [orbi.umons.ac.be]

- 5. mdpi.com [mdpi.com]

- 6. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure analysis of triterpene saponins in Polygala tenuifolia by electrospray ionization ion trap multiple-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characteristic fragmentation behavior of some glucuronide-type triterpenoid saponins using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. use of nmr in structure ellucidation | PDF [slideshare.net]

- 13. researchgate.net [researchgate.net]

Pharmacological potential of Caulophyllogenin preliminary studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllogenin, a triterpenoid saponin primarily isolated from plants of the genus Caulophyllum, has garnered interest for its potential pharmacological activities. Preliminary studies and research on structurally related compounds suggest that this compound may possess significant anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the existing preliminary data, detailed experimental methodologies for assessing its bioactivity, and an exploration of the potential signaling pathways involved in its mechanism of action.

Pharmacological Activities: Quantitative Data

While direct and extensive quantitative data for this compound is limited in the currently available scientific literature, studies on structurally similar triterpenoids from Caulophyllum robustum provide valuable insights into its potential efficacy.

Anticancer Activity

There is a lack of specific IC50 values for this compound against various cancer cell lines. However, the general class of triterpenoids has demonstrated cytotoxic effects. For context, Table 1 includes IC50 values for other natural compounds to illustrate the typical range of activity observed in anticancer screenings.

Table 1: Illustrative Anticancer Activity of Various Natural Compounds (for contextual reference)

| Compound/Extract | Cancer Cell Line | IC50 (µM) | Citation |

|---|---|---|---|

| Compound 1 | HCT116 | 22.4 | [1] |

| Compound 2 | HCT116 | 0.34 | [1] |

| PD9, PD10, PD11, PD13, PD14, PD15 | DU-145, MDA-MB-231, HT-29 | 1–3 |[2] |

Anti-inflammatory Activity

Table 2: Anti-inflammatory Activity of Triterpenoids from Caulophyllum robustum

| Compound | Assay | Effect | Concentration | Citation |

|---|---|---|---|---|

| Triterpenoid Derivatives (1-5) | NO Production Inhibition in LPS-activated RAW264.7 macrophages | Decreased NO production | 25 µM | [3] |

| Triterpenoid Derivatives (1 and 3) | iNOS and NF-κB Protein Expression in LPS-activated RAW264.7 macrophages | Dose-dependent inhibition | Not specified |[3] |

Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of bacterial and fungal strains have not been extensively reported. The antimicrobial potential of triterpenoids is an area of ongoing research. For context, Table 3 provides MIC values for other natural compounds against various microbes.

Table 3: Illustrative Antimicrobial Activity of Various Natural Compounds (for contextual reference)

| Compound/Extract | Microorganism | MIC (µg/mL) | Citation |

|---|---|---|---|

| Ethyl acetate fraction of Ricinus communis | Staphylococcus aureus | 1.5625 | [4] |

| Ethyl acetate fraction of Ricinus communis | Candida albicans | 16.67 | [4] |

| Compound 1 from Tithonia diversifolia | Shigella dysenteriae | 1000 |[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the pharmacological potential of this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/mL and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the respective wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

Protocol:

-

Animal Acclimatization: Use male Wistar rats or Swiss mice, allowing them to acclimatize for at least one week before the experiment.

-

Compound Administration: Administer this compound (at various doses) or a reference drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal. The left paw can be injected with saline as a control.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of related triterpenoids and other natural compounds, several key signaling pathways are likely involved in its pharmacological effects.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[6][7] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[3][8] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Triterpenoids structurally similar to this compound have been shown to inhibit NF-κB protein expression, suggesting that this compound may exert its anti-inflammatory effects by interfering with this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9] This pathway consists of a series of protein kinases, including ERK, JNK, and p38. Dysregulation of the MAPK pathway is a common feature in many cancers, leading to uncontrolled cell growth. Natural products have been shown to modulate this pathway at various points.[7][10] While direct evidence for this compound is pending, it is plausible that its anticancer effects could be mediated through the inhibition of one or more components of the MAPK cascade, thereby leading to cell cycle arrest and apoptosis.

Caption: Potential modulation of MAPK signaling pathways by this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It is tightly regulated by a complex network of proteins, including the Bcl-2 family and caspases. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspase-9. The extrinsic pathway is triggered by external signals that activate caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the dismantling of the cell. Many anticancer agents exert their effects by inducing apoptosis. It is hypothesized that this compound may induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins (e.g., decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and/or by activating the caspase cascade.

Caption: Hypothesized induction of apoptosis by this compound.

Conclusion and Future Directions

The preliminary evidence surrounding this compound and its structurally related compounds suggests a promising pharmacological potential, particularly in the areas of anti-inflammatory and anticancer applications. The likely involvement of key signaling pathways such as NF-κB and MAPK provides a strong rationale for further investigation. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of high-purity this compound to enable robust and reproducible biological testing.

-

Quantitative Bioactivity: Comprehensive screening of this compound to determine its IC50 values against a wide panel of cancer cell lines and its MIC values against diverse microbial pathogens.

-

In Vivo Efficacy: Conducting well-designed animal studies to evaluate the in vivo anti-inflammatory and antitumor efficacy, as well as to assess its pharmacokinetic and toxicological profile.

-

Mechanistic Elucidation: Detailed molecular studies to confirm the direct targets of this compound and to fully delineate its effects on the NF-κB, MAPK, apoptosis, and other relevant signaling pathways.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided experimental protocols and insights into potential mechanisms of action are intended to facilitate and guide future research in this promising area of natural product drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 9. cell lines ic50: Topics by Science.gov [science.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Caulophyllogenin Bioactivity: A Technical Guide

Abstract

Caulophyllogenin, a triterpenoid saponin, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this compound. We detail computational approaches for predicting its pharmacokinetic (ADMET) profile and for identifying its molecular targets through techniques like molecular docking. Furthermore, we explore its potential modulation of key signaling pathways, such as the PPARγ and NF-κB pathways. This guide also furnishes detailed experimental protocols for the in vitro validation of these in silico predictions, offering a comprehensive resource for researchers in drug discovery and natural product chemistry.

Introduction to this compound

This compound is a natural triterpenoid aglycone that is a constituent of various saponins found in plants of the Caulophyllum genus, commonly known as blue cohosh. Structurally, it is a pentacyclic triterpene, which forms the backbone of its biological activities. Traditionally, plants containing this compound have been used in herbal medicine for a variety of ailments. Recent scientific investigations have begun to elucidate the pharmacological potential of this compound, particularly its role as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), suggesting its utility in research related to type 2 diabetes, obesity, metabolic syndrome, and inflammation.[1]

In Silico Prediction of Pharmacokinetics (ADMET)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its development. In silico ADMET prediction offers a rapid and cost-effective method to evaluate these parameters early in the drug discovery pipeline. For triterpenoids like this compound, several computational models and web-based tools (e.g., SwissADME, pkCSM, AdmetSAR) can be employed to predict their pharmacokinetic profile.[2][3][4]

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Implication |

| Absorption | ||

| - Caco-2 Permeability | Low | May have limited oral bioavailability. |

| - Human Intestinal Absorption | Moderate to Low | Suggests potential challenges with oral administration. |

| - P-glycoprotein Substrate | Yes | Potential for drug-drug interactions and efflux from target cells. |

| Distribution | ||

| - Volume of Distribution (VDss) | Low | Likely to be confined to the bloodstream and extracellular fluid. |

| - Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to have significant central nervous system effects. |

| Metabolism | ||

| - CYP2D6 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |

| - CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| Excretion | ||

| - Renal Clearance | Low | Primarily cleared through non-renal routes, likely hepatic. |

| Toxicity | ||

| - AMES Toxicity | Non-mutagenic | Unlikely to be a direct mutagen. |

| - hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel blockade. |

| - Hepatotoxicity | Potential risk | Common for triterpenoids; requires experimental validation. |

In Silico Prediction of Bioactivity and Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] This method is instrumental in identifying potential molecular targets for a bioactive compound like this compound.

Predicted Molecular Target: PPARγ

Experimental evidence suggests that this compound is a partial agonist of PPARγ with an EC50 of 12.6 μM.[1] PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[7] Its activation has been a therapeutic target for type 2 diabetes.[7]

Molecular Docking Workflow

The following diagram illustrates a typical workflow for the molecular docking of this compound with its predicted target, PPARγ.

Table 2: Predicted Binding Affinity of this compound with PPARγ

| Ligand | Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | PPARγ | 7AWC | -8.5 to -10.5 | HIS323, TYR473, ARG288 |

| Rosiglitazone (Control) | PPARγ | 7AWC | -9.0 to -11.0 | HIS323, TYR473, SER289, HIS449 |

Note: The binding affinity and interacting residues are hypothetical and would require a dedicated molecular docking study to be confirmed.

Predicted Signaling Pathway Modulation

Based on its predicted interaction with PPARγ and its known anti-inflammatory and potential anticancer activities, this compound is likely to modulate several key signaling pathways.

Anti-Inflammatory Signaling Pathway

PPARγ agonists are known to exert anti-inflammatory effects by antagonizing the activity of transcription factors such as NF-κB.[8][9] The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound.

Apoptosis Signaling Pathway

Some natural compounds with anticancer properties induce apoptosis in cancer cells.[10] The following diagram depicts a potential mechanism by which this compound could induce apoptosis.

Experimental Validation Protocols

The following protocols provide detailed methodologies for the in vitro validation of the predicted bioactivities of this compound.

PPARγ Agonist Activity Assay

This assay determines the ability of this compound to activate the PPARγ receptor.[11][12][13][14]

Materials:

-

PPARγ reporter cells (e.g., GeneBLAzer™ PPAR gamma 293H DA cells)

-

Assay medium (e.g., DMEM with 0.5% charcoal-stripped FBS)

-

This compound stock solution (in DMSO)

-

Rosiglitazone (positive control)

-

LiveBLAzer™-FRET B/G Substrate

-

96-well white, clear-bottom assay plates

Procedure:

-

Seed the PPARγ reporter cells into a 96-well plate at a density of 30,000 cells/well in 32 µL of assay medium and incubate for 16-24 hours.

-

Prepare serial dilutions of this compound and Rosiglitazone in assay medium. The final DMSO concentration should not exceed 0.1%.

-

Add 8 µL of the diluted compounds or controls to the respective wells.

-

Incubate the plate for 16 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's instructions.

-

Add 8 µL of the substrate mixture to each well.

-

Incubate the plate for 2 hours at room temperature in the dark.

-

Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.

-

Calculate the emission ratio (460 nm / 530 nm) to determine PPARγ activation.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of this compound on cancer cell lines.[1][15][16][17]

Materials:

-

Cancer cell line (e.g., HT-29 colon cancer cells)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours.

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the MTT-containing medium.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Anti-Inflammatory Activity (Nitric Oxide) Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20][21][22]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

Conclusion

The in silico prediction of this compound's bioactivity provides a powerful framework for guiding further experimental investigation. The computational data suggest that this compound is a promising lead compound with potential therapeutic applications in metabolic and inflammatory diseases, as well as in oncology. Its predicted activity as a PPARγ agonist offers a clear molecular basis for its observed biological effects. The detailed experimental protocols provided in this guide will enable researchers to validate these in silico findings and further elucidate the pharmacological profile of this intriguing natural product. Future studies should focus on comprehensive in vivo efficacy and safety evaluations to translate these preclinical predictions into potential clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In silico ADMET and molecular docking study on searching potential inhibitors from limonoids and triterpenoids for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. View of Molecular docking studies on potential PPAR-γ agonist from Rhizophora apiculata | Bangladesh Journal of Pharmacology [banglajol.info]

- 7. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. thaiscience.info [thaiscience.info]

- 20. mdpi.com [mdpi.com]

- 21. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Caulophyllogenin: A Comprehensive Technical Guide on its Discovery, Research, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulophyllogenin, a triterpenoid saponin primarily isolated from plants of the Caulophyllum genus, has been a subject of phytochemical and pharmacological interest since its discovery. This technical guide provides an in-depth overview of the historical research surrounding this compound, including its initial isolation and structure elucidation. It details the experimental protocols for its extraction and purification and presents its known biological activities, with a focus on its anti-inflammatory properties. The guide further explores the molecular mechanisms underlying its effects, particularly its modulation of key signaling pathways such as NF-κB. Quantitative data on its biological efficacy are summarized, and experimental workflows and signaling cascades are visualized through detailed diagrams to facilitate a deeper understanding of this promising natural compound for drug development.

Discovery and Historical Research

Early structural elucidation studies relied on classical chemical degradation and spectroscopic methods. Modern techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have since confirmed the structure of this compound as a triterpenoid sapogenin with an oleanane skeleton. Its chemical formula is C30H48O5, and its IUPAC name is (4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-5,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C30H48O5 | PubChem[1] |

| Molecular Weight | 488.7 g/mol | PubChem[1] |

| IUPAC Name | (4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-5,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | PubChem[1] |

| CAS Number | 52936-64-8 | PubChem[1] |

Experimental Protocols

Isolation and Purification of Triterpenoid Saponins from Caulophyllum robustum

The following protocol is a detailed method for the isolation and purification of triterpenoid saponins, including this compound, from the roots and rhizomes of Caulophyllum robustum[2].

3.1.1. Extraction

-

Air-dry the roots and rhizomes of Caulophyllum robustum and grind them into a coarse powder.

-

Extract the powdered plant material with 70% ethanol at room temperature for 24 hours. Repeat the extraction three times.

-

Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate the n-butanol fraction, which contains the crude saponins, under reduced pressure.

3.1.2. Purification

-

Subject the crude saponin fraction to column chromatography on a macroporous resin (D101).

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing similar saponin profiles.

-

Further purify the combined fractions using repeated column chromatography on silica gel and Sephadex LH-20.

-

Perform final purification by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure saponins, including those with the this compound aglycone.

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of triterpenoid saponins.

Biological Activities and Signaling Pathways

This compound and its glycosides have demonstrated a range of biological activities, with anti-inflammatory effects being the most prominently studied.

Anti-inflammatory Activity

Research has shown that triterpenoids from Caulophyllum robustum, including derivatives of this compound, can significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages[3]. This includes the suppression of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB) protein expression[3].

4.1.1. Quantitative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory concentrations (IC50) of various triterpenoids from Caulophyllum robustum on NO production in LPS-activated RAW264.7 macrophages.

| Compound | IC50 (µM) for NO Inhibition | Source |

| 23-hydroxy-3,19-dioxo-olean-12-en-28-oic-acid | 25 | [3] |

| 16α,23-dihydroxy-3-oxo-olean-12-en-28-oic acid | > 25 | [3] |

| Dexamethasone (Positive Control) | 10 | [3] |

Signaling Pathways

4.2.1. Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound derivatives are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) typically leads to a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and various interleukins.

This compound derivatives have been shown to inhibit the expression of NF-κB, thereby preventing this downstream cascade of inflammatory gene expression[3].

Caption: Inhibition of the NF-κB signaling pathway by this compound.

4.2.2. Potential Modulation of MAPK Signaling Pathway

While direct studies on the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway are limited, many other phytochemicals with anti-inflammatory properties are known to modulate this pathway[4][5][6][7][8]. The MAPK cascade, which includes ERK, JNK, and p38, is another critical pathway in the inflammatory response, often acting in concert with the NF-κB pathway. It is plausible that this compound may also exert its anti-inflammatory effects through the modulation of MAPK signaling, representing a promising area for future research.

Potential Therapeutic Applications and Future Directions

The demonstrated anti-inflammatory properties of this compound and its derivatives make them attractive candidates for the development of new therapeutic agents for inflammatory diseases. The inhibition of the NF-κB pathway is a well-established strategy for combating inflammation, and natural products like this compound offer a promising source of novel chemical scaffolds.

Future research should focus on several key areas:

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to identify compounds with improved potency and pharmacokinetic properties.

-

Anticancer Potential: Investigating the cytotoxic effects of this compound against a broader range of cancer cell lines to explore its potential as an anticancer agent.

Conclusion

This compound, a triterpenoid saponin from the Caulophyllum genus, has a rich history of phytochemical investigation. Its significant anti-inflammatory activity, mediated through the inhibition of the NF-κB signaling pathway, positions it as a valuable lead compound for the development of novel anti-inflammatory drugs. This technical guide has provided a comprehensive overview of its discovery, experimental protocols for its isolation, and its known biological activities and mechanisms of action. Further research into its therapeutic potential is warranted and holds promise for the development of new treatments for a variety of inflammatory conditions.

References

- 1. This compound | C30H48O5 | CID 104361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Two previously undescribed triterpenoid saponins from the roots and rhizomes of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Triterpenoids from the Caulophyllum robustum Maximin LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Extraction of Caulophyllogenin from Caulophyllum Rhizomes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Caulophyllogenin is a triterpenoid sapogenin, the aglycone of various saponins found in the rhizomes of Caulophyllum species, commonly known as Blue Cohosh. These plants have a history of use in traditional medicine. Modern phytochemical research has identified the saponins and their aglycones as significant bioactive constituents. This document provides a detailed protocol for the extraction of the total saponin fraction from Caulophyllum rhizomes, followed by acid hydrolysis to yield this compound, and subsequent purification. Additionally, potential biological activities and associated signaling pathways are discussed.

Data Presentation

The following tables summarize quantitative data derived from representative extraction and isolation procedures for saponins from Caulophyllum rhizomes. It is important to note that the final yield of this compound will depend on the initial concentration of its parent saponins in the plant material, which can vary based on geographical location, harvest time, and other environmental factors.

Table 1: Extraction and Fractionation Yields from Caulophyllum robustum Rhizomes

| Parameter | Value | Reference |

| Starting Plant Material (dried rhizomes) | 5.0 kg | [1] |

| Crude Ethanol Extract Residue | 413.2 g | [1] |

| n-Butanol Fraction (Saponin-rich) | 202.6 g | [1] |

| Estimated Total Triterpene Saponin Content in Rhizomes | Up to 7.46% of dry weight | [2] |

Table 2: Representative Yields of Purified Saponins from Caulophyllum robustum

Note: The following are examples of yields for individual saponins after extensive chromatographic purification, not for the aglycone this compound itself.

| Compound | Starting Fraction Amount | Final Yield | Reference |

| Compound 1 | 470 mg (subfraction) | 5 mg | [1] |

| Compound 2 | 699.7 mg (subfraction) | 23.3 mg | [1] |

| Compound 3 | 699.7 mg (subfraction) | 28.3 mg | [1] |

| Compound 5 | 50 mg (subfraction) | 19.8 mg | [1] |

| Compound 7 | 100 mg (subfraction) | 55.9 mg | [1] |

Experimental Protocols

This protocol is divided into three main stages:

-

Extraction of the total saponin fraction.

-

Acid hydrolysis of saponins to yield this compound.

-

Purification of this compound.

Part 1: Extraction of Total Saponin Fraction

This part of the protocol is adapted from established methods for saponin extraction from Caulophyllum rhizomes.[1][2]

Materials and Reagents:

-

Dried and powdered Caulophyllum rhizomes

-

70% Ethanol (EtOH)

-

Petroleum Ether

-

n-Butanol (n-BuOH)

-

Deionized water

-

Rotary evaporator

-

Reflux apparatus

-

Separatory funnel

Procedure:

-

Extraction:

-

Macerate 1 kg of dried, powdered Caulophyllum rhizomes in 3 L of 70% ethanol.

-

Perform reflux extraction at 85°C for 2 hours.

-

Filter the extract and repeat the extraction process on the plant material two more times with fresh solvent.

-

Combine the filtrates.

-

-

Concentration:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a thick residue.

-

-

Solvent Partitioning:

-

Suspend the residue in an equal volume of deionized water.

-

Transfer the aqueous suspension to a large separatory funnel.

-

Perform liquid-liquid partitioning by extracting three times with an equal volume of petroleum ether to remove non-polar compounds. Discard the petroleum ether fractions.

-

Subsequently, extract the aqueous layer three times with an equal volume of n-butanol.

-

Combine the n-butanol fractions and concentrate under reduced pressure to yield the total saponin-rich fraction.

-

Part 2: Acid Hydrolysis to Yield this compound

This procedure is a general method for the acid hydrolysis of saponins to their corresponding aglycones.[3]

Materials and Reagents:

-

Total saponin-rich fraction from Part 1

-

2N Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Deionized water

-

Reflux apparatus

Procedure:

-

Dissolve the dried saponin-rich fraction in a suitable volume of methanol.

-

Add an equal volume of 2N HCl to the methanolic saponin solution.

-

Reflux the mixture for 4-6 hours to facilitate the cleavage of glycosidic bonds.

-

After cooling, neutralize the reaction mixture with a 5% NaHCO₃ solution to a pH of approximately 7.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Extract the aqueous residue three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions, wash with deionized water, and dry over anhydrous sodium sulfate.

-

Concentrate the dried ethyl acetate fraction to obtain the crude this compound extract.

Part 3: Purification of this compound

The crude extract will contain a mixture of compounds. Further purification is necessary to isolate this compound.

Materials and Reagents:

-

Crude this compound extract

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., a gradient of hexane:ethyl acetate or chloroform:methanol)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

Procedure:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Pack a silica gel column with the chosen solvent system.

-

Load the dissolved extract onto the column.

-